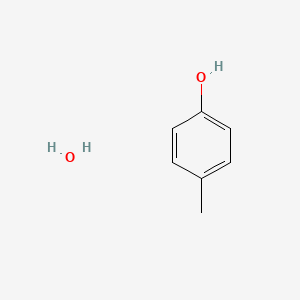

p-Cresol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Cresol hydrate: , also known as 4-methylphenol hydrate, is an organic compound with the chemical formula C₇H₈O·H₂O. It is a derivative of phenol, where a methyl group is substituted at the para position of the benzene ring. This compound is commonly found in coal tar and is used in various industrial applications, including the synthesis of antioxidants, pharmaceuticals, and dyes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Sulfonation and Hydrolysis: Industrially, p-cresol is prepared by sulfonating toluene with sulfuric acid to form toluene sulfonic acid, which is then hydrolyzed to produce p-cresol .

Reaction: [ \text{CH}_3\text{C}_6\text{H}_5 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + \text{H}_2\text{O} ] [ \text{CH}_3\text{C}_6\text{H}_4\text{SO}_3\text{H} + 2\text{NaOH} \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} ]

-

Extraction from Coal Tar: p-Cresol can also be extracted from coal tar through fractional distillation .

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation: p-Cresol undergoes oxidation to form p-hydroxybenzaldehyde or p-benzoquinone under specific conditions .

Reagents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

Conditions: Acidic or basic medium, elevated temperatures.

-

Reduction: p-Cresol can be reduced to form 4-methylcyclohexanol .

Reagents: Hydrogen gas (H₂), metal catalysts such as platinum (Pt) or palladium (Pd).

Conditions: High pressure, elevated temperatures.

-

Substitution: p-Cresol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation .

Reagents: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Conditions: Vary depending on the specific substitution reaction.

Major Products:

Oxidation: p-Hydroxybenzaldehyde, p-Benzoquinone.

Reduction: 4-Methylcyclohexanol.

Substitution: p-Nitrocresol, p-Sulfonic acid derivatives, p-Halocresols.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Antioxidants: p-Cresol is used as a precursor in the synthesis of antioxidants such as butylated hydroxytoluene (BHT).

Crystallization Solvent: It is widely used as a solvent in crystallization processes.

Biology and Medicine:

Pharmaceuticals: p-Cresol is used in the synthesis of various pharmaceuticals, including antiseptics and disinfectants.

Biomarker: It is studied as a biomarker for certain metabolic disorders and diseases.

Industry:

Dyes and Pigments: p-Cresol is used in the production of dyes and pigments.

Plastic Production: It is a component in the manufacture of certain types of plastics and polymers.

Mecanismo De Acción

Mechanism:

Comparación Con Compuestos Similares

- o-Cresol (2-methylphenol)

- m-Cresol (3-methylphenol)

- Phenol (hydroxybenzene)

Comparison:

- Structural Differences: The position of the methyl group differentiates p-cresol from o-cresol and m-cresol.

- Chemical Properties: p-Cresol has a higher melting point and different solubility characteristics compared to its isomers .

- Applications: While all cresols are used in the production of chemicals and pharmaceuticals, p-cresol is particularly noted for its use in antioxidants and dyes .

Actividad Biológica

p-Cresol, also known as 4-methylphenol, is a phenolic compound that exhibits significant biological activity. It is a natural product found in various sources, including food, crude oil, and coal tar. p-Cresol hydrate specifically refers to its hydrated form, which may influence its biological properties. This article reviews the biological activities of this compound, focusing on its anti-inflammatory properties, metabolic pathways, and implications in health and disease.

p-Cresol has the chemical formula C7H8O and is characterized by a hydroxyl group (-OH) attached to a methyl-substituted benzene ring. Its structure allows it to participate in various biochemical reactions, influencing its biological activity.

1. Anti-inflammatory Effects

Research indicates that p-cresol exhibits anti-inflammatory properties, particularly when dimerized. In studies involving RAW264.7 cells, p-cresol dimer showed potent inhibition of lipopolysaccharide (LPS)-induced cyclooxygenase-2 (Cox2) expression and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activation at concentrations as low as 10−5 M. In contrast, the monomeric form of p-cresol demonstrated weaker activity .

| Compound | Concentration (M) | Cox2 Inhibition | NF-κB Activation |

|---|---|---|---|

| p-Cresol Dimer | 10−5 | High | High |

| p-Cresol | 10−5 | Moderate | Low |

| BHA | 10−4 | None | None |

The dimerization process enhances the electronegativity and overall anti-inflammatory activity of p-cresol .

2. Metabolism and Toxicity

p-Cresol is a significant end-product of protein metabolism and is known to accumulate in individuals with renal failure due to impaired clearance. It binds strongly to plasma proteins (up to 100% under normal conditions), which affects its bioavailability and potential toxicity . Elevated levels of free p-cresol have been associated with various health issues, including inflammation and toxicity in renal patients.

In vitro studies have shown that p-cresol can inhibit polymorphonuclear leukocyte responses, suggesting its role in modulating immune responses . Moreover, it has been observed that conjugation with sulfate or glucuronide reduces its lipophilicity and mitigates its toxic effects.

3. Impact on Cellular Functions

Studies have demonstrated that p-cresol influences several cellular functions:

- Cell Growth : In hepatocyte cultures, p-cresol increased aluminum uptake dose-dependently while decreasing cell growth and increasing AST release .

- Macrophage Activity : It inhibits the release of platelet-activating factor from rat peritoneal macrophages, indicating an immunomodulatory effect .

Case Studies

Several case studies have explored the implications of elevated p-cresol levels in clinical settings:

- Case Study 1 : In patients undergoing hemodialysis, elevated serum levels of p-cresol were correlated with inflammatory markers. The administration of oral sorbents like AST-120 was shown to reduce serum p-cresol levels effectively .

- Case Study 2 : A cohort study involving chronic kidney disease patients revealed that increased dietary protein intake led to higher urinary excretion of p-cresol, underscoring its role as a biomarker for protein metabolism and renal function .

Propiedades

IUPAC Name |

4-methylphenol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.H2O/c1-6-2-4-7(8)5-3-6;/h2-5,8H,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBPCZHKDJAVSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.